(10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid
Overview
Description
(10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid: is an organic compound with the molecular formula C₂₈H₁₉BO₂ and a molecular weight of 398.26 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid typically involves the following steps:
Formation of the Phenanthren-9-yl and Anthracen-9-yl Precursors: These precursors are synthesized through Friedel-Crafts acylation reactions, followed by reduction and cyclization steps.
Coupling Reaction: The phenanthren-9-yl and anthracen-9-yl groups are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative.
Purification: The final product is purified using column chromatography or recrystallization techniques to achieve high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include phenanthrene and anthracene derivatives, as well as various substituted boronic acids .
Scientific Research Applications
Chemistry:
Organic Synthesis: (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly in cancer research.
Biological Probes: It is used as a probe in biological assays to study cellular processes.
Industry:
Mechanism of Action
The mechanism of action of (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid involves its ability to form stable complexes with various substrates. This is primarily due to the boronic acid group’s ability to interact with diols and other nucleophiles . The compound’s molecular targets include enzymes and receptors that contain hydroxyl groups, which it can bind to and modulate their activity .
Comparison with Similar Compounds
- Phenanthrene-9-boronic acid
- Anthracene-9-boronic acid
- Naphthalene-2-boronic acid
Comparison:
- Uniqueness: (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid is unique due to its dual aromatic structure, which provides enhanced stability and reactivity compared to simpler boronic acids .
- Reactivity: It exhibits higher reactivity in cross-coupling reactions due to the presence of both phenanthrene and anthracene moieties .
- Applications: While similar compounds are used in organic synthesis, this compound has broader applications in material science and drug development .
Properties
IUPAC Name |
(10-phenanthren-9-ylanthracen-9-yl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19BO2/c30-29(31)28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17,30-31H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZFCUZVZLOTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C6=CC=CC=C64)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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